molecular formula C15H13NO4 B6397208 4-(2,5-Dimethylphenyl)-2-nitrobenzoic acid CAS No. 1261947-03-8

4-(2,5-Dimethylphenyl)-2-nitrobenzoic acid

Cat. No.: B6397208
CAS No.: 1261947-03-8
M. Wt: 271.27 g/mol
InChI Key: YXEZMVIVNUNWJF-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenyl)-2-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a nitro group (-NO2) and a dimethylphenyl group attached to a benzoic acid core

Properties

IUPAC Name

4-(2,5-dimethylphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-9-3-4-10(2)13(7-9)11-5-6-12(15(17)18)14(8-11)16(19)20/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEZMVIVNUNWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688966
Record name 2',5'-Dimethyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261947-03-8
Record name 2',5'-Dimethyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylphenyl)-2-nitrobenzoic acid typically involves the nitration of 4-(2,5-Dimethylphenyl)benzoic acid. The nitration reaction is carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and temperature control. Additionally, the use of catalysts and advanced purification techniques can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and alkylation.

Common Reagents and Conditions

Scientific Research Applications

4-(2,5-Dimethylphenyl)-2-nitrobenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives are investigated for their potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Material Science: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenyl)-2-nitrobenzoic acid and its derivatives depends on the specific application. For instance, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoic acid: Lacks the dimethylphenyl group, making it less hydrophobic and potentially less bioactive.

    2,5-Dimethylbenzoic acid: Lacks the nitro group, reducing its reactivity in certain chemical reactions.

Uniqueness

4-(2,5-Dimethylphenyl)-2-nitrobenzoic acid is unique due to the presence of both the nitro and dimethylphenyl groups, which confer distinct chemical and biological properties

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